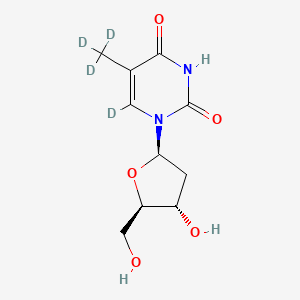

Thymidine-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BTDYSWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Thymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterium-labeled thymidine, a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways.

Introduction

Deuterium-labeled compounds are invaluable in drug discovery and development due to the kinetic isotope effect, which can alter metabolic pathways and enhance pharmacokinetic profiles. Thymidine, a fundamental nucleoside in DNA synthesis, when labeled with deuterium, serves as a powerful probe for studying cellular proliferation and as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide focuses on two predominant and effective strategies for introducing deuterium into the thymidine molecule: Catalytic Hydrogenation of Precursors and Direct Hydrogen Isotope Exchange (HIE) .

Synthetic Strategies and Methodologies

Two principal routes for the synthesis of deuterium-labeled thymidine are detailed below, each offering distinct advantages in terms of labeling position and synthetic efficiency.

Catalytic Hydrogenation of Precursors

This bottom-up approach involves the chemical synthesis of a thymidine precursor, which is then subjected to catalytic hydrogenation using a deuterium source to introduce the label at a specific position. The two most common precursors for labeling the methyl group of thymidine are 5-(hydroxymethyl)-2'-deoxyuridine and 5-(bromomethyl)-2'-deoxyuridine.

This method involves the reduction of a hydroxymethyl group to a deuterated methyl group.

-

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 5-(hydroxymethyl)-2'-deoxyuridine in a suitable solvent such as methanol or a mixture of dioxane and water.

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).

-

Deuteration: Purge the vessel with deuterium gas (D₂) and maintain a positive pressure (typically 1 atm or slightly higher).

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield [methyl-D3]-thymidine.

-

This route involves the dehalogenation of a brominated precursor with a deuterium source.

-

Experimental Protocol:

-

Precursor Synthesis (Bromination):

-

Protect the hydroxyl groups of thymidine by acetylation with acetic anhydride in pyridine.

-

Perform radical bromination of the 5-methyl group of the protected thymidine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, refluxing the mixture.

-

Purify the resulting 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.

-

-

Catalytic Deuteration:

-

Dissolve the brominated precursor in a solvent such as ethyl acetate or methanol.

-

Add a palladium on carbon catalyst (Pd/C, 10%).

-

Introduce a deuterium source, typically by bubbling deuterium gas (D₂) through the solution or by using a deuterated solvent like methanol-d4 with a hydrogen source.

-

Stir the reaction at room temperature for several hours until the starting material is consumed.

-

-

Deprotection and Purification:

-

Filter the catalyst and concentrate the filtrate.

-

Deprotect the acetyl groups using a mild base such as sodium bicarbonate in methanol.

-

Purify the final product, [methyl-D3]-thymidine, using chromatography.

-

-

Hydrogen Isotope Exchange (HIE)

Direct HIE is a powerful late-stage labeling technique where hydrogen atoms on the thymidine molecule are directly swapped with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. This method can be used to label the C6 position and the methyl group of the pyrimidine ring.

-

Experimental Protocol for H-D Exchange at the C6 and Methyl Positions:

-

Reaction Setup: Place thymidine and a catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), in a reaction vessel.

-

Deuterium Source: Add deuterium oxide (D₂O) as the solvent and deuterium source.

-

Activation: Introduce a hydrogen atmosphere (H₂ gas, 1 atm) to activate the catalyst.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 110°C to 160°C for 24-48 hours. The higher temperature generally leads to higher deuterium incorporation.

-

Work-up and Purification: After cooling, filter the catalyst. The D₂O can be removed by lyophilization. The resulting deuterated thymidine can be further purified if necessary, though this method often yields clean products.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of deuterium-labeled thymidine and related nucleosides.

| Method | Precursor/Substrate | Labeling Position | Catalyst | Deuterium Source | Reported Yield | Isotopic Enrichment (Atom % D) | Reference |

| Catalytic Hydrogenation | 5-(hydroxymethyl)-2'-deoxyuridine | methyl | Pd/C | D₂ gas | High (qualitative) | >95% (expected) | Adapted from tritium labeling studies |

| Catalytic Hydrogenation | 5-(bromomethyl)-2'-deoxyuridine | methyl | Pd/C | D₂ gas | Good (qualitative) | >95% (expected) | Adapted from tritium labeling studies |

| Hydrogen Isotope Exchange | Thymine | C6, methyl | Pd/C | D₂O/H₂ | Not specified | C6: >95%, methyl: >95% | Based on data for thymine |

| Hydrogen Isotope Exchange | Uridine | C5, C6 | Pd/C | D₂O/H₂ | >95% | C5: >95%, C6: ~74% (at 160°C) | Analogous nucleoside data |

| Commercial Product | N/A | methyl-D₃, ring-6-D₁ | N/A | N/A | N/A | 97+% | [1] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic methods.

Catalytic Hydrogenation Pathways

Hydrogen Isotope Exchange Workflow

Analytical Characterization

The successful synthesis and isotopic enrichment of deuterium-labeled thymidine are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance or reduction of signals at the positions of deuterium incorporation. ²H NMR can directly detect the presence of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the mass shift corresponding to the number of incorporated deuterium atoms, from which the isotopic purity can be calculated.

Conclusion

The synthesis of deuterium-labeled thymidine can be effectively achieved through either catalytic hydrogenation of functionalized precursors or direct hydrogen isotope exchange. The choice of method depends on the desired labeling pattern and the available starting materials. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and utilize these valuable labeled compounds in their studies.

References

An In-depth Technical Guide to the Chemical Properties of Thymidine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine-d4, a deuterated isotopologue of thymidine, is a crucial tool in biomedical and pharmaceutical research. As a stable isotope-labeled internal standard, it plays a pivotal role in the accurate quantification of thymidine in biological matrices through mass spectrometry-based methods.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological significance of this compound, tailored for professionals in research and drug development.

Thymidine is a pyrimidine deoxynucleoside, a fundamental component of deoxyribonucleic acid (DNA).[2] this compound is structurally identical to thymidine, except that four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry, without significantly altering its chemical behavior.[3]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its use as an internal standard and for the development of analytical methods.

General Properties

| Property | Value | Source(s) |

| Chemical Name | thymidine-α,α,α,6-d4 | [4] |

| Synonyms | dT-d4, 5-Methyldeoxyuridine-d4, Thymine deoxyriboside-d4, 2'-deoxy this compound | [4] |

| CAS Number | 347841-67-2 | [1][4] |

| Molecular Formula | C₁₀H₁₀D₄N₂O₅ | [4] |

| Molecular Weight | 246.3 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Purity | ≥99% deuterated forms (d1-d4) | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

| Shipping | Room temperature in continental US; may vary elsewhere. | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| DMF | 16 mg/mL | [4] |

| DMSO | 10 mg/mL | [4] |

| PBS (pH 7.2) | 5 mg/mL | [4] |

Experimental Protocols

Detailed methodologies are critical for the effective application of this compound in a research setting. The following sections outline key experimental protocols.

Synthesis of Deuterated Thymidine

The synthesis of deuterated nucleosides like this compound can be achieved through various chemical methods. One approach involves the glycosylation reaction between a deuterated nucleobase and a deuterated sugar.[5] Another reported method for preparing specifically deuterated thymidine starts from unprotected thymidine, involving selective oxidation, esterification, and a deprotonation-deuteration step.[6] A synthesis of thymidine-α,α,α-d3 has also been described, involving the coupling of thymine-α,α,α-d3 with a protected deoxyribofuranosyl chloride.[7]

Quantification of Thymidine using LC-MS/MS with this compound Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such analyses as it compensates for variability during sample preparation and analysis.[3][8]

Objective: To accurately quantify the concentration of thymidine in a biological matrix (e.g., plasma, urine).

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution of a known concentration

-

Protein precipitation agent (e.g., 5% perchloric acid (v/v) or acetonitrile)[9]

-

LC-MS grade solvents (e.g., water, methanol, formic acid)[9]

-

LC column (e.g., Hypercarb column)[9]

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample, add a precise volume of the this compound internal standard solution.

-

Vortex the mixture.

-

Add a protein precipitation agent to the sample. For example, add three volumes of ice-cold 5% perchloric acid.[10]

-

Vortex vigorously to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins (e.g., 14,000 rpm for 10 minutes at 4°C).[10]

-

Carefully transfer the supernatant to a clean tube or an LC-MS vial for analysis.[10]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable LC gradient.

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for thymidine and this compound should be optimized for the instrument being used.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (thymidine) to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of thymidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Role and Metabolic Pathway

Thymidine plays a central role in DNA synthesis and repair.[11] It is incorporated into the DNA of dividing cells, making it a key molecule in cell proliferation.[1] The metabolic pathway of thymidine involves several key enzymes.

Thymidine is transported into the cell and then phosphorylated by thymidine kinase (TK) to form deoxythymidine monophosphate (dTMP).[4] Further phosphorylation steps convert dTMP into deoxythymidine diphosphate (dTDP) and then deoxythymidine triphosphate (dTTP), which is a direct precursor for DNA synthesis.[12]

Applications in Research

This compound is an indispensable tool in various research areas, particularly in pharmacokinetics, metabolic studies, and as an internal standard for quantitative bioanalysis.[1] Its near-identical chemical properties to endogenous thymidine ensure that it accurately reflects the behavior of the analyte during sample processing and analysis, leading to highly reliable and reproducible data.[3]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical experiment utilizing this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Quantification of Plasma and Urine Thymidine and 2’-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 12. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

An In-depth Technical Guide to the Core Mechanism of Action of Thymidine-d4 (Stavudine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stavudine, also known as d4T, is a synthetic thymidine nucleoside analogue and a potent member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs.[1] It has been a component of combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[2] The therapeutic efficacy of stavudine is derived from its ability to intracellularly transform into an active triphosphate metabolite, which then acts as a competitive inhibitor and chain terminator of the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This guide provides a detailed examination of its molecular mechanism of action, the basis of its associated toxicities, resistance pathways, and the experimental protocols used to characterize its function.

Core Antiviral Mechanism of Action

The primary mechanism of action of stavudine is the disruption of the HIV-1 replication cycle. This is achieved through a series of intracellular steps culminating in the inhibition of reverse transcriptase, the viral enzyme responsible for converting the viral RNA genome into DNA.[1]

Cellular Uptake and Anabolic Phosphorylation

Stavudine is a prodrug that must be activated within the host cell.[5] Following oral administration and absorption, stavudine enters host cells, including HIV-infected lymphocytes.[1][3] Inside the cell, it undergoes a three-step phosphorylation cascade, catalyzed by host cellular kinases, to be converted into its active form, stavudine 5'-triphosphate (d4T-TP).[6]

-

Monophosphorylation: Stavudine is first phosphorylated to stavudine monophosphate (d4T-MP) by cellular thymidine kinase (TK1).[5][6][7] This is often the rate-limiting step in the activation pathway.[5]

-

Diphosphorylation: d4T-MP is subsequently converted to stavudine diphosphate (d4T-DP) by thymidylate kinase.[5][6]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active moiety, stavudine triphosphate (d4T-TP).[5][6]

Inhibition of HIV-1 Reverse Transcriptase

The active d4T-TP metabolite inhibits HIV-1 RT through a dual mechanism:

-

Competitive Inhibition: d4T-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP).[1] This allows it to compete with dTTP for binding to the active site of the reverse transcriptase enzyme.[4] The binding affinity (Ki) of d4T-TP for HIV RT has been quantified, demonstrating its potent competitive nature.[4]

-

DNA Chain Termination: Once d4T-TP is incorporated into the nascent viral DNA strand by the reverse transcriptase, it halts further elongation of the DNA chain.[2] This is because stavudine lacks the 3'-hydroxyl (-OH) group necessary to form the 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[1][4] This premature termination of the proviral DNA effectively prevents the completion of viral DNA synthesis, thereby blocking HIV replication.[1]

Quantitative Data on Stavudine's Mechanism

The potency and pharmacokinetics of stavudine have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity and Kinetic Parameters

| Parameter | Value | Description | Source |

|---|---|---|---|

| ED₅₀ | 0.009 to 4 µM | 50% effective dose against laboratory and clinical HIV-1 isolates in various cell lines. | [4] |

| Ki (for HIV RT) | 0.0083 to 0.032 µM | Inhibition constant for d4T-TP competing with the natural substrate dTTP for HIV reverse transcriptase. | [4] |

| Kd (d4TTP vs dTTP) | ~3-fold higher than dTTP | Dissociation constant for d4T-TP with wild-type RT on a DNA/DNA template, indicating slightly weaker binding than the natural substrate. | [8] |

| k_pol (d4TTP vs dTTP) | Similar to dTTP | The maximal rate of incorporation for d4T-TP is comparable to that of dTTP on a DNA/DNA template. |[8] |

Table 2: Key Pharmacokinetic Properties

| Parameter | Value | Description | Source |

|---|---|---|---|

| Oral Bioavailability | ~86% | Rapidly and well-absorbed after oral administration. | [1][3] |

| Protein Binding | Negligible | Does not significantly bind to plasma proteins. | [3][9] |

| Half-life | 0.8 - 1.5 hours | The elimination half-life in adults. | [9] |

| Elimination | ~40% Renal | Primarily cleared through the kidneys via glomerular filtration and active tubular secretion. |[10] |

Mechanism of Mitochondrial Toxicity

A significant limitation to the long-term use of stavudine is its associated mitochondrial toxicity.[1] This toxicity is the underlying cause of severe adverse effects such as peripheral neuropathy, lactic acidosis, and lipodystrophy.[1][11]

The mechanism is an off-target effect of the active d4T-TP. While highly specific for HIV-1 RT, d4T-TP can also be recognized and utilized by human mitochondrial DNA polymerase gamma (Pol γ).[10][12]

-

Inhibition of Polymerase Gamma: Pol γ is the exclusive DNA polymerase within mitochondria, responsible for the replication of mitochondrial DNA (mtDNA). d4T-TP inhibits Pol γ, leading to a reduction in mtDNA synthesis.[4][10]

-

mtDNA Depletion: Chronic exposure to stavudine can cause significant depletion of mtDNA, particularly in tissues like the liver and in adipocytes.[13][14]

-

Impaired Oxidative Phosphorylation: The reduction in mtDNA, which encodes essential components of the electron transport chain, leads to impaired oxidative phosphorylation and decreased ATP production.[13] This cellular energy deficit is believed to be the root cause of the observed clinical toxicities.[12]

Mechanisms of HIV-1 Resistance to Stavudine

The development of drug resistance is a major challenge in HIV therapy. For stavudine, resistance typically arises from specific mutations in the viral reverse transcriptase gene (pol). Two primary mechanisms have been identified:

-

Altered Substrate Discrimination: This mechanism involves mutations that reduce the affinity of the RT enzyme for d4T-TP, thereby preventing its incorporation. The enzyme is better able to "discriminate" between the drug and the natural dTTP substrate. The Q151M mutation is a key example of this pathway.[15]

-

Enhanced Primer-Unblocking (Excision): This is the more common pathway for resistance to thymidine analogues. It involves a set of mutations known as Thymidine Analogue Mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[15] These mutations confer an ATP-dependent phosphorolytic activity to the RT enzyme. This allows the enzyme to actively remove the chain-terminating stavudine monophosphate from the end of the DNA strand, "unblocking" the primer and allowing DNA synthesis to resume.[15][16]

Key Experimental Protocols

Characterizing the mechanism of action of NRTIs like stavudine involves several key in vitro assays.

Protocol: Cellular Phosphorylation Assay

This assay quantifies the conversion of stavudine to its active triphosphate form within cells.

-

Objective: To measure the intracellular concentrations of d4T, d4T-MP, d4T-DP, and d4T-TP.

-

Methodology:

-

Cell Culture: Culture HIV-permissive cells (e.g., CEM or peripheral blood mononuclear cells) to a desired density.

-

Drug Incubation: Treat the cells with a known concentration of stavudine (often radiolabeled, e.g., [³H]d4T for easier detection) for various time points.

-

Cell Lysis & Extraction: Harvest the cells, wash to remove extracellular drug, and lyse them. Extract the intracellular contents using a cold acid solution (e.g., 60% methanol or perchloric acid) to precipitate proteins and nucleic acids.

-

Neutralization & Separation: Neutralize the acid extract. Separate the phosphorylated metabolites using high-performance liquid chromatography (HPLC) with a strong anion-exchange (SAX) column.

-

Quantification: Detect and quantify the separated metabolites. If using a radiolabeled drug, liquid scintillation counting of the collected HPLC fractions is performed. If unlabeled, quantification is achieved by comparing peak areas to known standards using UV detection.

-

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This cell-free assay measures the direct inhibitory effect of d4T-TP on the enzymatic activity of HIV-1 RT.[17][18]

-

Objective: To determine the potency (e.g., IC₅₀ or Ki) of d4T-TP in inhibiting DNA synthesis by purified HIV-1 RT.

-

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), purified recombinant HIV-1 RT enzyme, and a mix of deoxynucleoside triphosphates (dATP, dCTP, dGTP). One of the dNTPs (e.g., dTTP) should be radiolabeled (e.g., [³H]dTTP) or labeled with a fluorescent tag.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (d4T-TP) and a control (natural substrate, dTTP) to the reaction wells of a microplate.

-

Reaction Initiation: Initiate the reaction by adding the HIV-1 RT enzyme. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination & Precipitation: Stop the reaction. Precipitate the newly synthesized, labeled DNA onto a filter mat using trichloroacetic acid (TCA). Unincorporated nucleotides are washed away.

-

Detection: Measure the amount of incorporated label on the filter mat. For radioactivity, use a scintillation counter. For colorimetric or fluorescent assays, measure the signal according to the specific kit's instructions.[19]

-

Data Analysis: Plot the percentage of RT inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

References

- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stavudine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. stavudine (d4T) [glowm.com]

- 11. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

- 12. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]

- 13. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]

- 18. HIV Reverse Transcriptase Assay [profoldin.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Metabolic Journey of Thymidine-d4 (Stavudine) Within the Cell: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine, also known as d4T, is a synthetic thymidine nucleoside analogue that has been a component of antiretroviral therapy for the treatment of HIV-1 infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is entirely dependent on its intracellular metabolism to an active triphosphate form. However, this metabolic activation is also intrinsically linked to its toxicity profile, most notably mitochondrial toxicity. This technical guide provides an in-depth exploration of the metabolic fate of Thymidine-d4 in cells, detailing its activation, mechanism of action, pathways of degradation, and the development of resistance. The information is presented to aid researchers and professionals in the field of drug development in understanding the complex intracellular journey of this compound.

Data Presentation: Quantitative Analysis of Stavudine Metabolism

The intracellular concentration of the active metabolite of stavudine, stavudine triphosphate (d4T-TP), is a critical determinant of both its antiviral efficacy and its potential for toxicity. The following tables summarize key quantitative data on the intracellular pharmacokinetics of d4T-TP and its impact on mitochondrial DNA.

| Parameter | Cell Type | Value | Conditions | Reference |

| Peak d4T-TP Concentration | PBMCs from HIV-infected patients | 0.21 ± 0.14 pmol/10⁶ cells | 2-4 hours after dosing | [1] |

| d4T-TP Concentration Range | PBMCs from ZDV-treated patients | 3 - 38.5 fmol/10⁶ cells | N/A | [2] |

| d4T-TP in ZDV-naive patients | PBMCs from HIV-infected patients | 0.23 ± 0.17 pmol/10⁶ cells | 2-4 hours post-dose | [1] |

| d4T-TP in ZDV-experienced patients | PBMCs from HIV-infected patients | 0.20 ± 0.14 pmol/10⁶ cells | 2-4 hours post-dose | [1] |

| Endogenous dTTP in ZDV-naive patients | PBMCs from HIV-infected patients | 1.91 ± 0.90 pmol/10⁶ cells | N/A | [1] |

| Endogenous dTTP in ZDV-experienced patients | PBMCs from HIV-infected patients | 2.73 ± 1.81 pmol/10⁶ cells | N/A | [1] |

| d4T-TP/dTTP Ratio in ZDV-naive patients | PBMCs from HIV-infected patients | 0.14 ± 0.12 | N/A | [1] |

| d4T-TP/dTTP Ratio in ZDV-experienced patients | PBMCs from HIV-infected patients | 0.10 ± 0.08 | N/A | [1] |

Table 1: Intracellular Concentrations of Stavudine Triphosphate (d4T-TP) and Deoxythymidine Triphosphate (dTTP) in Peripheral Blood Mononuclear Cells (PBMCs). This table provides a comparative summary of the intracellular concentrations of the active form of stavudine and its natural counterpart, highlighting the levels achieved in patients with and without prior zidovudine (ZDV) treatment.

| Parameter | Cell Type | Effect | Conditions | Reference |

| mtDNA Content | 3T3-F442a cells | Depletion | 10 µM d4T treatment | [3] |

| mtDNA Content | Human hepatoblastoma (HepG2) cells | No significant change | 3 to 300 µM tenofovir for up to 3 weeks | [4] |

| mtDNA Content | Human skeletal muscle cells (SkMCs) | No significant change | 3 to 300 µM tenofovir for up to 3 weeks | [4] |

| mtDNA Content | Human renal proximal tubule epithelial cells | No significant change | 3 to 300 µM tenofovir for up to 3 weeks | [4] |

| mtDNA/adipose tissue cell ratio (baseline) | Adipose tissue from HIV-infected patients | 194 copies/cell | Before switching from stavudine | [5] |

| mtDNA/adipose tissue cell ratio (48 weeks) | Adipose tissue from HIV-infected patients | 430 copies/cell | After switching from stavudine to abacavir | [5] |

| Muscle mtDNA/cell (baseline) | Muscle tissue from HIV-infected patients | 2305 copies/cell | Before switching from stavudine | [5] |

| Muscle mtDNA/cell (48 weeks) | Muscle tissue from HIV-infected patients | 3754 copies/cell | After switching from stavudine to abacavir | [5] |

Table 2: Effect of Stavudine and Other NRTIs on Mitochondrial DNA (mtDNA) Content. This table illustrates the impact of stavudine on mitochondrial DNA levels in different cell types and tissues, a key indicator of its mitochondrial toxicity. For comparison, data for tenofovir is also included.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the metabolic fate of stavudine.

Protocol 1: Quantification of Intracellular Stavudine Triphosphate (d4T-TP) using LC-MS/MS

This protocol outlines the procedure for the sensitive and specific measurement of intracellular d4T-TP concentrations in peripheral blood mononuclear cells (PBMCs).

1. Sample Collection and PBMC Isolation:

-

Collect whole blood from patients in CPT tubes.

-

Centrifuge the tubes according to the manufacturer's instructions to separate PBMCs.

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

Count the cells to allow for normalization of the results.

2. Intracellular Metabolite Extraction:

-

Lyse the PBMC pellet with a cold extraction solution (e.g., 60% methanol).

-

Vortex the mixture vigorously to ensure complete cell lysis and protein precipitation.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

3. Sample Preparation for LC-MS/MS:

-

The direct analysis of triphosphates by LC-MS/MS can be challenging due to their polarity. An indirect measurement approach is often employed:

-

Enzymatic Digestion: Treat the extract with alkaline phosphatase to dephosphorylate d4T-TP to its nucleoside form, stavudine.

-

Solid Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample and concentrate the stavudine.

-

Elute the stavudine from the cartridge.

-

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Use electrospray ionization (ESI) in positive or negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for stavudine and an internal standard to ensure specificity and accurate quantification.

-

5. Data Analysis:

-

Generate a calibration curve using known concentrations of stavudine.

-

Quantify the amount of stavudine in the samples by comparing their peak areas to the calibration curve.

-

Back-calculate the original intracellular concentration of d4T-TP based on the cell count and the dilution factors used during sample preparation.

Protocol 2: Assessment of Stavudine-Induced Mitochondrial DNA (mtDNA) Depletion

This protocol describes a method to quantify changes in mtDNA content in cultured cells following exposure to stavudine, a key indicator of mitochondrial toxicity.

1. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., HepG2, 3T3-F442a) under standard conditions.

-

Treat the cells with various concentrations of stavudine for a specified period (e.g., several days to weeks). Include an untreated control group.

2. Total DNA Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Isolate total DNA from the cell pellet using a commercial DNA extraction kit (e.g., Qiagen DNeasy kit) according to the manufacturer's protocol. This will yield a mixture of nuclear DNA (nDNA) and mtDNA.

3. Quantitative Real-Time PCR (qPCR):

-

Primer Design: Design specific primers to amplify a region of a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and a nuclear gene (e.g., β-actin or RNase P).

-

qPCR Reaction: Set up qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. The reaction mixture should include the extracted DNA, primers, a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe, and DNA polymerase.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for both the mitochondrial and nuclear gene for each sample.

-

Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method or by creating standard curves for both targets.

-

Compare the mtDNA/nDNA ratio in the stavudine-treated cells to that of the untreated control cells to determine the extent of mtDNA depletion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and mechanistic pathways of stavudine.

Caption: Metabolic activation pathway of Stavudine (d4T) in the host cell.

References

- 1. Influence of Prior Exposure to Zidovudine on Stavudine Phosphorylation In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]

An In-depth Technical Guide to the Stability and Storage of Stavudine (d4T)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Stavudine (d4T), a nucleoside reverse transcriptase inhibitor. The information presented herein is crucial for ensuring the quality, efficacy, and safety of d4T in research and pharmaceutical development. This document details the degradation pathways, summarizes quantitative stability data, and provides established experimental protocols for stability-indicating assays.

Introduction to Stavudine (d4T) Stability

Stavudine (2',3'-didehydro-3'-deoxythymidine) is a synthetic thymidine nucleoside analog with antiviral activity against the human immunodeficiency virus (HIV).[1] The stability of Stavudine is a critical attribute that can be influenced by various environmental factors, including temperature, humidity, pH, light, and oxidizing agents. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. The primary degradation product of Stavudine under various stress conditions has been identified as thymine.[1][2] Understanding the degradation profile of Stavudine is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control.

Degradation Pathways and Mechanisms

The principal degradation pathway of Stavudine involves the hydrolytic cleavage of the N-glycosidic bond, resulting in the formation of thymine.[2] This process can be catalyzed by acidic, neutral, and alkaline conditions.[1] The presence of an aminal functionality in the structure of Stavudine makes it susceptible to hydrolysis.[2] Under acidic conditions, protonation of the thymine moiety can occur, forming an enol that acts as a better leaving group, thereby facilitating the cleavage of the glycosidic bond.[2] Stavudine has also been shown to be susceptible to degradation under oxidative conditions.[1]

Below is a diagram illustrating the primary degradation pathway of Stavudine.

Caption: Primary degradation pathway of Stavudine to Thymine.

Quantitative Stability Data

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies conducted on Stavudine under various stress conditions.

Table 1: Stability of Stavudine Capsules under Accelerated Temperature and Humidity Conditions

| Storage Condition | Packaging | Duration (days) | Degradation (%) |

| 30°C / 75% RH | Clear Vials | 14 | 23.5 |

| 28 | 35.7 | ||

| 50°C / 95% RH | Clear Vials | 14 | 20.6 |

| 28 | 51.0 | ||

| 30°C / 75% RH | Plastic Packets | 14 | 5.9 |

| 28 | 27.4 | ||

| 50°C / 95% RH | Plastic Packets | 14 | 35.7 |

| 28 | 53.6 |

Data sourced from a post-dispensing stability surveillance study.[2]

Table 2: Summary of Stavudine Degradation under Various Stress Conditions

| Stress Condition | Reagent/Details | Duration | Temperature | Degradation Observed |

| Acid Hydrolysis | 1N HCl | 2 hours | 80°C (reflux) | Significant degradation |

| Alkaline Hydrolysis | 1N NaOH | 2 hours | 80°C (reflux) | Significant degradation |

| Neutral Hydrolysis | Deionized Water | 72 hours | 80°C (reflux) | Complete degradation |

| Oxidative | 30% H₂O₂ | 48 hours | Room Temperature | Significant degradation |

| Thermal (Dry Heat) | - | - | - | Stable |

| Photolytic | UV/Visible Light | - | - | More labile than Lamivudine |

Information compiled from multiple stability-indicating method development studies.[3][4]

Recommended Storage Conditions

Based on the available stability data, the following storage conditions are recommended for Stavudine to ensure its integrity and prevent degradation:

-

Solid Form (Bulk Drug and Capsules): Store in well-closed containers, protected from light and moisture, at controlled room temperature (below 25°C).[2]

-

Solutions: The stability of Stavudine in solution is highly dependent on the pH and temperature. Acidic and alkaline conditions, as well as elevated temperatures, should be avoided. For short-term storage of solutions for experimental use, refrigeration (2-8°C) is advisable.

Experimental Protocols for Stability Testing

The following section outlines a general experimental protocol for conducting forced degradation studies on Stavudine, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to an extent of 5-20%.[5] The conditions may need to be optimized based on the specific formulation.

Workflow for Forced Degradation Studies:

Caption: A generalized workflow for conducting forced degradation studies on Stavudine.

-

Preparation of Stock Solution: Prepare a stock solution of Stavudine (e.g., 1 mg/mL) in a suitable solvent such as methanol.[4]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 1N HCl) and reflux at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).[4] After the stress period, cool the solution and neutralize it with an appropriate base.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 1N NaOH) and reflux at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).[4] After the stress period, cool the solution and neutralize it with an appropriate acid.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 30% hydrogen peroxide) and maintain at room temperature for a defined duration (e.g., 48 hours).[3]

-

Thermal Degradation: Subject a solid sample of Stavudine to dry heat at an elevated temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the Stavudine solution or solid sample to a combination of UV and visible light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify Stavudine from its degradation products.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v).[1] The mobile phase composition may be adjusted to achieve optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 265 nm.[1]

-

Injection Volume: 20 µL.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

Mechanism of Action and Cellular Phosphorylation

Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, d4T-TP. This process is carried out by cellular kinases. d4T-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by the HIV reverse transcriptase. Incorporation of d4T-TP leads to chain termination of the growing DNA strand, thus inhibiting viral replication.

The following diagram illustrates the intracellular activation pathway of Stavudine.

Caption: Intracellular phosphorylation cascade of Stavudine to its active triphosphate form.

Conclusion

This technical guide provides a detailed overview of the stability of Stavudine (d4T) based on available scientific literature. The primary degradation product is thymine, formed through the hydrolysis of the N-glycosidic bond. Stavudine is susceptible to degradation under acidic, basic, oxidative, and high-temperature/humidity conditions. Proper storage in well-closed, light-resistant containers at controlled room temperature is essential to maintain its quality and efficacy. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development and handling of Stavudine.

References

- 1. Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-dispensing stability surveillance: Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. jocpr.com [jocpr.com]

A Technical Guide to Thymidine-d4: Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thymidine-d4, a deuterated isotopolog of the naturally occurring deoxyribonucleoside, thymidine. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, which are crucial in various fields of research and drug development. This document outlines its core properties, a detailed experimental protocol for its use in bioanalytical methods, and a visual representation of the analytical workflow.

Core Properties of this compound

This compound is an invaluable tool in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are nearly identical to endogenous thymidine, allowing it to mimic the behavior of the analyte during sample extraction, chromatography, and ionization. This mimicry is essential for correcting analytical variability and ensuring the accuracy and precision of quantitative results.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 347841-67-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀D₄N₂O₅ | [1][2] |

| Molecular Weight | 246.25 g/mol | [1] |

| Synonyms | DThyd-d4; dT-d4; 5-Methyldeoxyuridine-d4; 2'-deoxy this compound | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Appearance | White to off-white solid | [1] |

Application in Experimental Protocols: Quantification of Thymidine in Biological Matrices

This compound is predominantly used as an internal standard for the precise quantification of thymidine in biological samples like plasma and urine.[2][3] This is particularly relevant in the study of disorders affecting thymidine metabolism, such as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), which is caused by a deficiency in the enzyme thymidine phosphorylase.[2] The following protocol is a representative example of how this compound is used in a clinical research setting.

Detailed Experimental Protocol: LC-MS/MS Quantification of Thymidine in Plasma

This protocol outlines the procedure for sample preparation and analysis for the quantification of thymidine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma samples (collected in K₂EDTA tubes)

-

This compound (internal standard)

-

Perchloric acid (5%, v/v)

-

Methanol (LC-MS grade)

-

Formic acid (0.1% in deionized water and methanol)

-

Deionized water (LC-MS grade)

-

Analytical column: Hypercarb column (30 × 2.1 mm, 3 µm) or equivalent[2][3]

2. Preparation of Standards and Internal Standard:

-

Prepare stock solutions of thymidine and this compound in a suitable solvent (e.g., methanol/water).

-

Create a series of calibration curve standards by spiking known concentrations of thymidine into analyte-free plasma.

-

Prepare a working solution of this compound at a fixed concentration to be added to all samples, calibrators, and quality controls.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a microcentrifuge tube, add a known volume of the plasma sample (e.g., 100 µL).

-

Add a precise volume of the this compound internal standard working solution to the plasma.

-

Add three volumes of ice-cold 5% perchloric acid to the sample to precipitate proteins.[2][3]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]

4. LC-MS/MS Analysis:

-

LC System: Agilent 1290 Infinity LC system or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ system or equivalent, with an ion-spray interface operating in positive mode.[2]

-

Column Temperature: 60 °C.[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Injection Volume: 10 µL.[3]

-

Gradient Elution:

-

Start with 30% Mobile Phase B.

-

Increase to 100% Mobile Phase B over 3.5 minutes.

-

Hold at 100% Mobile Phase B for 0.5 minutes.

-

Return to 30% Mobile Phase B in 0.2 minutes and re-equilibrate for 0.8 minutes.[3]

-

-

Mass Spectrometry Detection: Monitor the specific precursor-to-product ion transitions for both thymidine and this compound.

5. Data Analysis:

-

Integrate the peak areas for both the analyte (thymidine) and the internal standard (this compound).

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of thymidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental process and the underlying principle of using an internal standard for quantification.

Caption: Experimental workflow for thymidine quantification using this compound.

Caption: The logic of using an internal standard for accurate quantification.

References

- 1. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Isotopic Purity of Thymidine-d4

For Researchers, Scientists, and Drug Development Professionals

Thymidine-d4 (DThyd-d4) is the deuterium-labeled form of thymidine, a fundamental nucleoside in DNA. It serves as a critical internal standard for the quantification of its unlabeled counterpart, thymidine, in various biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1] The accuracy and reliability of such quantitative analyses are fundamentally dependent on the isotopic purity of the labeled standard. This guide provides a comprehensive overview of the methods used to determine the isotopic purity of this compound, presents typical quantitative data, and details the experimental protocols involved.

The Critical Role of Isotopic Purity

In quantitative mass spectrometry, an ideal internal standard should be chemically identical to the analyte but physically distinguishable by mass. Deuterated standards like this compound fulfill this role. However, the presence of unlabeled molecules (d0) or partially labeled isotopologues (d1, d2, d3) within the this compound standard can interfere with the accurate measurement of the native analyte, especially at low concentrations. Therefore, verifying the isotopic enrichment and understanding the distribution of isotopologues is a crucial step in method validation and routine sample analysis.

Methods for Determining Isotopic Purity

The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

-

High-Resolution Mass Spectrometry (HRMS): This is the most common and direct method for quantifying isotopic purity. Techniques like electrospray ionization (ESI) coupled with HRMS can resolve the mass differences between the various deuterated forms (isotopologues) of the molecule.[3][4] By measuring the relative abundance of the ion signals corresponding to the unlabeled (d0), partially labeled (d1, d2, d3), and fully labeled (d4) thymidine, a precise isotopic distribution can be determined.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and can be used to assess isotopic purity.

-

Proton NMR (¹H NMR): In a ¹H NMR spectrum of this compound, the absence or significant diminution of signals at the positions of deuteration confirms successful labeling.

-

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei.[5] A ²H NMR spectrum will show signals only at the deuterated positions, confirming the location of the labels. While less common for routine purity checks, it is a powerful tool for structural verification.

-

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, but the exact distribution of isotopologues can vary between batches. This information is provided in the Certificate of Analysis for a specific lot. The data is generally presented as "isotopic enrichment," which refers to the percentage of the desired labeled isotopologue (d4) relative to all other isotopologues.

| Parameter | Typical Specification | Analytical Method | Comment |

| Chemical Formula | C₁₀H₁₀D₄N₂O₅ | - | The molecular formula reflects the four deuterium atoms. |

| Isotopic Purity | ≥98% (d4) | Mass Spectrometry | This indicates that at least 98% of the molecules are the fully deuterated d4 form. |

| Deuterated Forms | ≥99% (d1-d4) | Mass Spectrometry | This value from some suppliers indicates the total percentage of all deuterated forms.[6] |

| Isotopologue Distribution | d0 < 0.5% | Mass Spectrometry | The amount of unlabeled thymidine is typically very low. |

| d1, d2, d3 levels vary | Mass Spectrometry | The percentages of partially labeled molecules are minor but should be quantified. |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of isotopic purity.

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for quantifying the isotopologue distribution of this compound.

1. Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

2. Chromatographic Separation:

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

-

Column: A reverse-phase column, such as a C18 column, suitable for separating nucleosides.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Gradient: A suitable gradient program to ensure the this compound peak is well-resolved from any impurities.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Analysis:

-

System: A High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).[8]

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

-

Scan Mode: Full scan mode over a mass range that includes all expected isotopologues of thymidine (e.g., m/z 240-255).

-

Resolution: Set to a high value (e.g., >30,000) to resolve the isotopic peaks from potential isobaric interferences.[8]

4. Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Extract the mass spectrum corresponding to this peak. A background spectrum may be subtracted to reduce noise.[7]

-

Generate Extracted Ion Chromatograms (EICs) for the [M+H]⁺ ions of each isotopologue:

-

d0-Thymidine: m/z 243.0979

-

d1-Thymidine: m/z 244.1042

-

d2-Thymidine: m/z 245.1105

-

d3-Thymidine: m/z 246.1167

-

d4-Thymidine: m/z 247.1230

-

-

Integrate the peak areas for each EIC.[7]

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

-

The isotopic purity (enrichment) is the percentage calculated for the d4-Thymidine isotopologue.

Protocol 2: Isotopic Purity Verification by NMR Spectroscopy

This protocol is used to confirm the positions of deuterium labeling.

1. Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable NMR solvent.

-

For ¹H NMR, use a standard deuterated solvent (e.g., DMSO-d6).

-

For ²H NMR, use a non-deuterated solvent (e.g., DMSO-h6) to avoid a large solvent signal in the deuterium spectrum.

2. NMR Data Acquisition:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Observe the chemical shifts corresponding to the protons in unlabeled thymidine. The signals for the protons that have been replaced by deuterium should be absent or significantly reduced in intensity.

-

-

²H NMR Experiment:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a one-dimensional deuterium spectrum.

-

The resulting spectrum should show signals only at the chemical shifts corresponding to the deuterated positions.

-

3. Data Analysis:

-

¹H NMR: Compare the spectrum of this compound to a spectrum of unlabeled thymidine. The lack of integration in the deuterated positions confirms successful labeling.

-

²H NMR: The presence of peaks confirms the locations of the deuterium atoms. The relative integration of these peaks can provide information about the distribution of deuterium across the labeled sites.

Visualizations

The following diagrams illustrate the workflow for isotopic purity analysis and the expected mass spectrometry data.

Caption: Workflow for the determination of isotopic purity of this compound.

Caption: Conceptual mass spectrum showing isotopologue distribution of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Thymidine-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of Thymidine-d4, covering its suppliers, specifications, and critical applications in scientific research, including detailed experimental protocols.

This compound (Deuterated Thymidine) is a stable isotope-labeled analog of thymidine, a fundamental nucleoside in DNA synthesis. This labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for mass spectrometry and as an agent for cell cycle synchronization. This guide provides a comprehensive overview of this compound, its commercially available sources, product specifications, and detailed methodologies for its primary applications.

Section 1: Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key product specifications from major vendors to facilitate selection based on specific experimental needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Available Sizes |

| Cayman Chemical | This compound | 347841-67-2 | C₁₀H₁₀D₄N₂O₅ | 246.3 g/mol | ≥99% deuterated forms (d₁-d₄) | Not specified | 1 mg, 5 mg |

| MedChemExpress | This compound | 347841-67-2 | C₁₀H₁₀D₄N₂O₅ | 246.25 g/mol | Not specified | ≥98% (HPLC) | 1 mg, 5 mg, 10 mg |

| Bertin Bioreagent | This compound | 347841-67-2 | Not specified | Not specified | Not specified | Not specified | 1 mg, 5 mg |

| Nordic Biosite | This compound | 347841-67-2 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Smolecule | Thymidine-A,A,A,6-D4 | Not specified | C₁₀H₁₄N₂O₅ | 246.25 g/mol | Not specified | Not specified | Not specified |

Note: Product specifications are subject to change and may vary between lots. It is recommended to consult the supplier's certificate of analysis for the most current information.

Section 2: Quality Control and Logical Workflow

The utility of this compound in sensitive applications necessitates stringent quality control. The logical workflow for ensuring the quality of this compound involves a series of analytical checks to confirm its identity, purity, and isotopic enrichment.

Caption: Figure 1: A diagram illustrating the key stages in the quality control process for this compound.

Section 3: Experimental Protocols

This compound is predominantly used in two key experimental contexts: as an internal standard in quantitative mass spectrometry and for synchronizing cell cultures at the G1/S phase boundary.

Use of this compound as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of endogenous thymidine in a biological sample by correcting for sample loss during preparation and variations in instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards of unlabeled thymidine of known concentrations.

-

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard solution.

-

Perform sample extraction to remove proteins and other interfering substances. A common method is protein precipitation with a cold solvent like methanol or perchloric acid.[1][2][3][4]

-

Vortex the mixture and centrifuge to pellet the precipitate.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the LC-MS mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample and the calibration standards onto the LC-MS/MS system.

-

Separate thymidine and this compound using an appropriate liquid chromatography method.

-

Detect and quantify the parent and daughter ions for both thymidine and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of the endogenous thymidine to the this compound internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of thymidine in the samples by interpolating their peak area ratios on the calibration curve.

-

Caption: Figure 2: A flowchart depicting the experimental workflow for quantifying endogenous thymidine.

Cell Synchronization using a Double Thymidine Block

Objective: To arrest a population of cultured cells at the G1/S boundary of the cell cycle, enabling the study of cell cycle-dependent processes.[5][6][7] High concentrations of thymidine inhibit DNA synthesis.[6][7] A double thymidine block protocol enhances the synchrony of the cell population.[5][8]

Methodology:

-

Initial Cell Culture:

-

Plate cells at a density that will not lead to confluence by the end of the experiment.

-

Allow cells to attach and resume proliferation (typically 24 hours).

-

-

First Thymidine Block:

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for a period equivalent to one cell cycle (e.g., 16-24 hours, depending on the cell line). This will arrest cells in S phase.

-

-

Release from First Block:

-

Remove the thymidine-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium.

-

Incubate for a release period, typically around 9-12 hours, to allow the arrested cells to proceed through S, G2, and M phases.

-

-

Second Thymidine Block:

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for a second period, usually equivalent to the S phase duration (e.g., 12-16 hours). This will arrest the now-synchronized population at the G1/S boundary.

-

-

Release and Experimentation:

-

Release the cells from the second block by washing as described in step 3.

-

The synchronized cell population will now progress through the cell cycle, and samples can be collected at various time points for downstream analysis (e.g., flow cytometry, western blotting, or microscopy).[5]

-

Caption: Figure 3: A schematic of the double thymidine block procedure for synchronizing cultured cells.

Section 4: Conclusion

This compound is a versatile and essential tool for researchers in various fields. Its primary applications as an internal standard for mass spectrometry and as a cell synchronization agent are well-established. Careful selection of a supplier with robust quality control and adherence to detailed experimental protocols are crucial for obtaining reliable and reproducible results. This guide provides the foundational information required for the successful procurement and implementation of this compound in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of Plasma and Urine Thymidine and 2’-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell synchronization - Wikipedia [en.wikipedia.org]

- 8. bitesizebio.com [bitesizebio.com]

The Catabolic Role of Thymidine Phosphorylase in Stavudine (Thymidine-d4) Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of thymidine phosphorylase (TP) in the metabolism of stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor. While the primary metabolic pathway for stavudine's antiviral activity involves anabolic phosphorylation by cellular kinases, this guide focuses on the lesser-explored catabolic pathway mediated by thymidine phosphorylase. This enzyme, central to pyrimidine salvage, can also recognize and degrade stavudine, influencing its overall metabolic fate and potentially contributing to its toxicological profile.

Introduction to Thymidine Phosphorylase and Stavudine

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxy-α-D-ribose-1-phosphate.[1] This catabolic function is crucial for maintaining the cellular pool of pyrimidines.[1]

Stavudine (d4T) is a synthetic analog of thymidine, which, upon intracellular phosphorylation to its active triphosphate form, acts as a chain terminator for viral DNA synthesis by inhibiting HIV reverse transcriptase.[2] While this activation pathway is essential for its therapeutic effect, the interaction of stavudine with catabolic enzymes like TP is also a critical aspect of its pharmacology.

Quantitative Data on Enzyme-Substrate Interactions

While direct kinetic parameters for the interaction of human thymidine phosphorylase with stavudine are not extensively reported in the literature, a comparative analysis with its natural substrate, thymidine, provides significant insights.

Table 1: Kinetic Parameters of Human Hepatic Thymidine Phosphorylase with Thymidine

| Substrate | Km (μM) |

| Thymidine | 285 ± 55 |

| Phosphate (co-substrate) | 5.8 ± 1.9 |

| Data sourced from studies on native human hepatic thymidine phosphorylase.[1] |

Studies on Escherichia coli TP have confirmed that stavudine is a substrate for the enzyme.[3] Furthermore, research on thymidine analogs has shown that modifications at the 3'-position of the ribose moiety, a key structural feature of stavudine, tend to significantly increase the Michaelis constant (Km) and decrease the maximum velocity (Vmax) of the reaction catalyzed by thymidine phosphorylase. This indicates a lower binding affinity and slower catalytic conversion compared to the natural substrate, thymidine.

Table 2: Properties of Stavudine (Thymidine-d4)

| Property | Value |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.21 g/mol |

| Synonyms | d4T, 2',3'-didehydro-3'-deoxythymidine |

| Primary Antiviral Activation | Phosphorylation to stavudine-5'-triphosphate |

| Catabolic Metabolite via TP | Thymine |

Metabolic Pathways of Stavudine

Stavudine is subject to two competing metabolic pathways within the cell: the anabolic activation pathway and the catabolic degradation pathway.

References

- 1. Distinct substrate specificity and physicochemical characterization of native human hepatic thymidine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Substrate specificity of Escherichia coli thymidine phosphorylase for pyrimidine nucleosides with anti-human immunodeficiency virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymidine-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Thymidine-d4, a deuterated form of the pyrimidine nucleoside, thymidine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The guide covers essential safety protocols, handling and storage procedures, disposal guidelines, and detailed experimental methodologies for its primary applications.

General Safety and Hazard Information

This compound is a stable, non-radioactive isotopologue of thymidine. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical reagent, it should be handled with appropriate care and in accordance with good laboratory practices.

Potential Health Effects: While specific quantitative toxicity data for this compound is not readily available, the toxicological properties are expected to be similar to or less severe than those of unlabeled thymidine due to the kinetic isotope effect. Deuteration can slow the rate of metabolism, which may reduce the formation of toxic metabolites.[2][3][4][5][6]

General potential health effects, based on thymidine and related compounds, may include:

-

Inhalation: May cause respiratory tract irritation.[7]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[7]

-

Eye Contact: May cause eye irritation.[7]

-

Ingestion: May be harmful if swallowed.[7]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][7] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician if irritation persists.[1][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Handling:

-

Provide appropriate exhaust ventilation at places where dust is formed.[7]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[7][8]

-